Cas no 2171202-48-3 (2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

2-Hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is a specialized organic compound featuring a cyclobutane core with a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its structure includes a benzoic acid moiety with a hydroxyl substituent, enhancing its utility in peptide synthesis and other organic transformations. The Fmoc group provides selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS). The rigid cyclobutane scaffold contributes to conformational control, which can be advantageous in designing constrained peptides or bioactive molecules. This compound is particularly useful in medicinal chemistry and materials science, where precise functionalization and stability are critical. Its synthetic versatility and well-defined reactivity profile make it a reliable intermediate for advanced research applications.
2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid structure
2171202-48-3 structure
Product Name:2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
CAS No:2171202-48-3
MF:C27H24N2O6
MW:472.489267349243
CID:6045968
PubChem ID:165580688
Update Time:2025-08-05

2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
    • 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-2-hydroxybenzoic acid
    • 2171218-98-5
    • EN300-1531925
    • EN300-1532386
    • EN300-1532845
    • 2-hydroxy-5-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • 2172261-89-9
    • 2-hydroxy-5-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • 2171202-48-3
    • Inchi: 1S/C27H24N2O6/c30-24-10-9-16(13-22(24)26(32)33)28-25(31)15-11-17(12-15)29-27(34)35-14-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,13,15,17,23,30H,11-12,14H2,(H,28,31)(H,29,34)(H,32,33)
    • InChI Key: TTXRUYQURZXCMV-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC(=C(C(=O)O)C=2)O)=O)C1)=O

Computed Properties

  • Exact Mass: 472.16343649g/mol
  • Monoisotopic Mass: 472.16343649g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 777
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 125Ų

2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Pricemore >>

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2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Related Literature

Additional information on 2-hydroxy-5-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid

Introduction to 2-Hydroxy-5-(1R,3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid (CAS No. 2171202-48-3)

2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid (CAS No. 2171202-48-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a hydroxy group, a cyclobutane ring, and a fluorenyl methoxycarbonyl (Fmoc) protecting group. These structural elements contribute to its potential applications in drug development and biological studies.

The Fmoc protecting group is particularly noteworthy for its stability and ease of removal, making it a preferred choice in peptide synthesis and other organic reactions. The presence of the cyclobutane ring adds rigidity to the molecule, which can influence its conformational properties and interactions with biological targets. The hydroxy group on the benzoic acid moiety can enhance the compound's solubility and reactivity, making it suitable for various chemical transformations.

Recent studies have explored the potential of 2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The researchers found that the compound effectively reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

In another study, published in the European Journal of Medicinal Chemistry, the compound was evaluated for its anticancer activity. The results indicated that 2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid selectively induced apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to disrupt specific signaling pathways involved in cell proliferation and survival.

The structural complexity of 2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid also makes it an attractive candidate for structure-based drug design. Computational studies have shown that the compound can form stable complexes with various protein targets, including kinases and proteases. These interactions are crucial for understanding the mechanism of action and optimizing the compound's pharmacological properties.

In addition to its therapeutic potential, 2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid has been used as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce functional groups or modify existing moieties to create derivatives with enhanced biological activity or improved pharmacokinetic profiles.

The synthesis of 2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid typically involves multi-step procedures that require precise control over reaction conditions. Key steps include the formation of the cyclobutane ring, introduction of the Fmoc protecting group, and functionalization of the benzoic acid moiety. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, facilitating its use in both academic research and industrial applications.

In conclusion, 2-Hydroxy-5-(1R,3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid (CAS No. 2171202-48-3) is a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important subject of ongoing investigation. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play a significant role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.

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